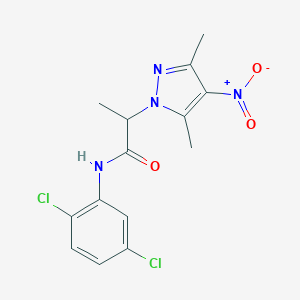
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitroacetophenone with hydrazine hydrate under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where 2,5-dichlorobenzoyl chloride reacts with the pyrazole derivative.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the nitro group.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Reduction: Formation of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Utilized in the synthesis of specialty polymers.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The propanamide moiety may facilitate interactions with biological macromolecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
- N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both nitro and propanamide groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-7-13(20(22)23)8(2)19(18-7)9(3)14(21)17-12-6-10(15)4-5-11(12)16/h4-6,9H,1-3H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOGTZHOAATVNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-({3-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B397101.png)
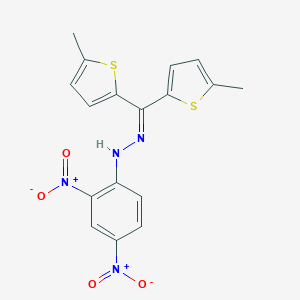
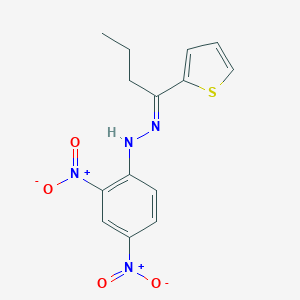
![4-{[(2-chlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B397107.png)
![2-Acetyl-3-[(5-{2,4-bisnitroanilino}-2-methylphenyl)imino]-7-nitro-1-indanone](/img/structure/B397109.png)
![4,6-Bis[4-({4-nitrobenzylidene}amino)phenyl]pyrimidine](/img/structure/B397110.png)
![3-hydroxy-4-{[(3-methylphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397111.png)
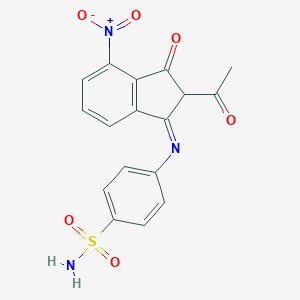
![N-(2-methylphenyl)-N-[3-({1-[(2-methylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amine](/img/structure/B397114.png)
![6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline](/img/structure/B397117.png)
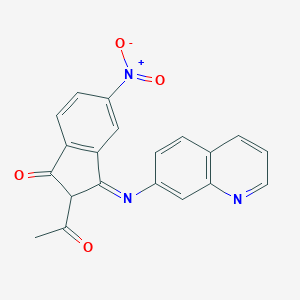
![N-(4-{4-[4-(benzoylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)benzamide](/img/structure/B397121.png)
![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)
![1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ETHYL]-3,3-DIMETHYLUREA](/img/structure/B397124.png)
